

The Synthesis of Dimethylolurea: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Dimethylolurea

Cat. No.: B1678115

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Introduction: **Dimethylolurea** (DMU), with the CAS number 140-95-4, is a crucial chemical intermediate in the production of amino resins.[1] These resins are widely used in various industrial applications, including adhesives, coatings, and molding compounds.[1] The reactivity of its hydroxymethyl groups allows for polymerization, making it a key component in creating cross-linked polymer networks.[1] **Dimethylolurea** is also utilized in the textile industry as a finishing agent to improve wrinkle resistance and dimensional stability in fabrics.[1][2] This guide provides an in-depth overview of the synthesis of **dimethylolurea** from urea and formaldehyde, focusing on reaction mechanisms, experimental protocols, and key quantitative data for researchers and professionals in chemical and materials science.

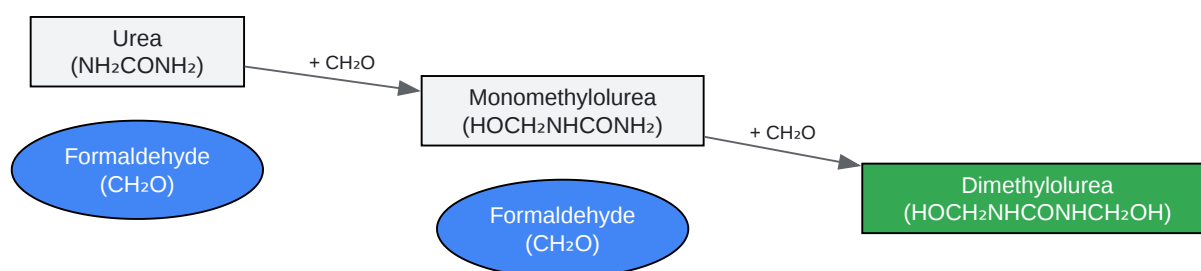
Reaction Mechanism and Kinetics

The synthesis of **dimethylolurea** is a two-step process involving the reaction of urea with formaldehyde. The first step is a methylation reaction, which is the addition of formaldehyde to the amine groups of urea. This is followed by a condensation reaction.[3][4] The reaction is reversible and can be catalyzed by both acids and bases.[5][6]

The initial reaction between urea and formaldehyde yields monomethylolurea. A second molecule of formaldehyde then reacts with monomethylolurea to form **dimethylolurea**. The formation of **dimethylolurea** from formaldehyde and monomethylolurea is a bimolecular reaction, while its decomposition is monomolecular.[5] Both the forward and reverse reactions are catalyzed by hydrogen and hydroxyl ions.[5] The activation energy for the formation of

dimethylolurea is approximately 14 kcal/mole, and for its decomposition, it is about 19 kcal/mole.[5]

Under alkaline conditions, the reaction mechanism involves the formation of a urea anion, which then reacts with formaldehyde.[7] The formation of methylene bridges between urea molecules occurs during the condensation stage, which is typically acid-catalyzed.[4][8]



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Caption: Reaction pathway for the synthesis of **Dimethylolurea**.

Experimental Protocols

Detailed methodologies for the synthesis of **dimethylolurea** vary in terms of reaction conditions and catalysts. Below are two representative protocols based on published literature.

Protocol 1: Alkaline Synthesis at Controlled Temperature

This method focuses on a controlled reaction under alkaline conditions to favor the formation of **dimethylolurea**.

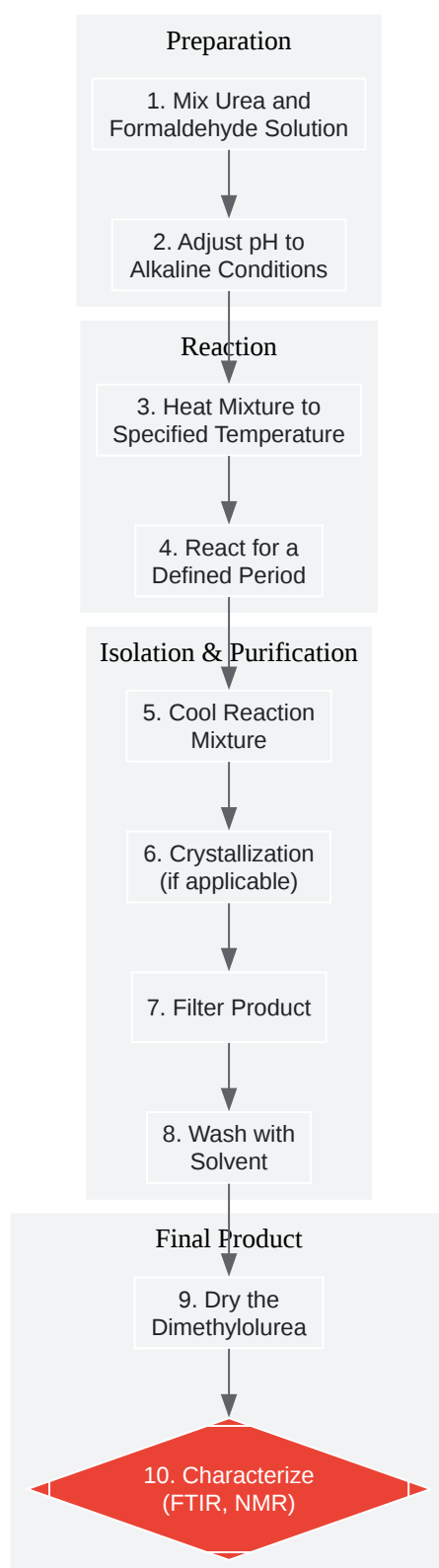
- Materials:
 - Urea (30.0g)[9]
 - 37% Formaldehyde solution (81.2g)[9]
 - 10% Sodium dihydrogen phosphate (NaH₂PO₄) aqueous solution[9]

- Ethanol[9]
- Deionized water[9]
- Equipment:
 - 250mL four-necked flask with a thermometer and mechanical stirrer[9]
 - Constant temperature water bath[9]
 - Refrigerator[9]
 - Suction filtration apparatus[9]
 - Vacuum drying oven[9]
- Procedure:
 - Add 81.2g of 37% formaldehyde to the four-necked flask.
 - With mechanical stirring, add 30.0g of urea. The molar ratio of formaldehyde to urea is 2.0:1.[9]
 - After the urea completely dissolves, use a 10% NaH_2PO_4 solution to adjust the system's pH to 8.5.[9]
 - Maintain the system temperature at 45°C using a constant temperature water bath and react for 2.5 hours.[9]
 - Continue the reaction for another hour after the system becomes turbid.[9]
 - Place the reaction mixture in a refrigerator to cool overnight, allowing for crystallization.[9]
 - Perform suction filtration to collect the crystals.
 - Wash the crystals with ethanol and then with deionized water.[9]
 - Dry the final product in a vacuum drying oven at 50°C.[9]

Protocol 2: Synthesis for Textile Applications

This protocol is optimized for producing a low molecular weight **dimethylolurea** precondensate suitable for use as a textile fixer.

- Materials:
 - Urea (6.0g)[10]
 - 37% (w/v) Formaldehyde (16.2ml)[10]
 - Sodium dihydrogen phosphate (0.2g)[10]
- Equipment:
 - Synthesis apparatus (e.g., three-necked round bottom flask)[10]
 - Water bath[10]
- Procedure:
 - Combine 6.0g of urea with 16.2ml of 37% formaldehyde (a molar ratio of approximately 1:2) and 0.2g of sodium dihydrogen phosphate in the reaction vessel.[10]
 - Heat the solution to 70°C in a water bath.[10]
 - Allow the reaction to proceed for 2 hours at this temperature.[10]
 - After 2 hours, remove the sample from the heat and allow it to cool to room temperature. [10] The resulting product is a clear, transparent liquid precondensate.[11]



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Caption: Generalized workflow for **Dimethylolurea** synthesis.

Quantitative Data

The reaction conditions significantly influence the yield and properties of the synthesized **dimethylolurea**. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Yields for **Dimethylolurea** Synthesis

Formaldehyde:Urea Molar Ratio	pH	Temperature (°C)	Reaction Time (hours)	Catalyst/ Solvent	Yield/Product Characteristics	Reference
2:1	8.5	45	3.5	10% NaH ₂ PO ₄	-	[9]
2:1	-	≤ 25	2	1g NaH ₂ PO ₄ , Ethanol recrystallization	Melting point: 126-139°C	[9]
1.5-1.6:1	7.5	75	2	Methanol	Clear, transparent, viscous liquid	[11]
2:1	-	70	2	0.2g NaH ₂ PO ₄	-	[10]
1.5-2.5:1	Alkaline	25-75	1-3	-	Yield up to 80%	[12]
Theoretical	Neutral to weakly alkaline	20-45	-	-	Solution with 55-60% dimethylolurea	[13]

Table 2: Physical and Chemical Properties of **Dimethylolurea**

Property	Value	Reference
Appearance	White powder/crystals	[14]
Melting Point	122-124°C	[9]
Melting Point	126-139°C (recrystallized)	[9]
Solubility	Miscible with water	[11]

Characterization Techniques

The synthesized **dimethylolurea** is typically characterized using various analytical techniques to confirm its structure and purity. These methods include:

- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[15]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{15}N NMR are used to elucidate the chemical structure.[15]
- Elemental Analysis: To determine the elemental composition and confirm the empirical formula.[15]

Applications

Dimethylolurea is a versatile compound with significant industrial applications:

- Urea-Formaldehyde Resins: It is a primary precursor in the manufacturing of urea-formaldehyde resins.[2] These resins are extensively used as adhesives in the wood industry for particleboard, fiberboard, and plywood.[16]
- Textile Finishing: In the textile industry, **dimethylolurea** is used as a finishing agent to impart crease and shrink resistance to cotton and other fabrics.[1][14]
- Other Uses: It also finds applications in the production of pesticides, in tanning, and in photographic developers.[14]

Conclusion

The synthesis of **dimethylolurea** from urea and formaldehyde is a well-established industrial process. The reaction conditions, particularly the molar ratio of reactants, pH, and temperature, are critical parameters that must be carefully controlled to achieve the desired product characteristics and yield. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate. The versatility of **dimethylolurea** continues to make it a valuable compound in the fields of polymer chemistry and materials science.

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